Comprehensive Technical Guide on 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 7356-55-0)
Comprehensive Technical Guide on 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 7356-55-0)
Executive Summary
4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine is a highly specialized, bifunctional chemical reagent utilized extensively in medicinal chemistry, proteomics, and bioconjugation. Featuring a highly reactive isothiocyanate warhead coupled with a physiochemically favorable sulfonylmorpholine scaffold, this compound serves as a potent electrophile for the covalent modification of nucleophilic residues—predominantly primary amines.
This whitepaper provides an in-depth analysis of its structural properties, mechanistic action, and field-proven experimental protocols for researchers engaged in drug development and chemical biology.
Nomenclature & Structural Ambiguity (Critical Analysis)
A rigorous review of chemical registries reveals a notable nomenclature divergence associated with CAS 7356-55-0 .
In primary chemical databases (e.g., PubChem, CymitQuimica), CAS 7356-55-0 is formally registered to the carbocyclic derivative 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine [1]. However, multiple commercial vendors and secondary catalogs (e.g., Santa Cruz Biotechnology, Huateng Pharma) map CAS 7356-55-0 to the heterocyclic 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine [2].
The structural difference lies entirely in the saturated ring: morpholine contains an oxygen atom at the 4-position, whereas piperidine is purely carbocyclic. This oxygen atom fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity. This guide focuses on the morpholine derivative, while acknowledging its piperidine synonymity in commercial supply chains.
Quantitative Physicochemical Data
The following table summarizes the comparative properties of the two structures associated with this CAS registry:
| Property | 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine | 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃S₂ | C₁₂H₁₄N₂O₂S₂ |
| Molecular Weight | 284.35 g/mol | 282.38 g/mol |
| Saturated Scaffold | Morpholine (Heterocyclic) | Piperidine (Carbocyclic) |
| Reactive Warhead | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) |
| H-Bond Acceptors | 6 | 5 |
| Primary Target | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
Mechanistic Action: Covalent Protein Modification
Isothiocyanates (-N=C=S) are classic electrophiles used for "click-like" bioconjugation. The strong electron-withdrawing nature of the adjacent sulfonyl group on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophilic addition [3].
Reaction Kinetics and Causality
When exposed to a protein, the isothiocyanate group reacts preferentially with the ε-amino groups of lysine residues or the N-terminal α-amine.
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Selectivity: Amines are targeted over hydroxyls (Ser/Thr) because amines are vastly superior nucleophiles at physiological or slightly basic pH. While thiols (Cys) can react to form dithiocarbamates, that reaction is often reversible. The reaction with amines yields a highly stable, irreversible thiourea linkage [4].
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pH Dependency: The reaction requires the amine to be in its unprotonated (freebase) form. Since the pKa of a lysine side chain is ~10.5, the reaction buffer must be maintained at a slightly basic pH (8.0–9.5) to ensure a sufficient molar fraction of the nucleophile is available [4].
Caption: Nucleophilic addition mechanism of an isothiocyanate with a primary amine to form a thiourea.
The Sulfonylmorpholine Scaffold in Drug Design
Beyond its use as a labeling reagent, the resulting sulfonylmorpholine-phenyl-thiourea conjugate is a privileged pharmacophore in medicinal chemistry.
The morpholine ring is frequently incorporated into kinase inhibitors (e.g., mTOR or PI3K inhibitors) because the morpholine oxygen acts as a critical hydrogen bond acceptor with the kinase hinge region [5]. Concurrently, the sulfonyl group provides metabolic stability against oxidative degradation and enforces a specific vector geometry, allowing the molecule to project into solvent-exposed regions or deep binding pockets [5].
Experimental Protocol: Self-Validating Bioconjugation
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for labeling a target protein with 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine.
Reagents & Preparation
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Probe Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: Isothiocyanates are moisture-sensitive and will slowly hydrolyze in water to form primary amines, which can then auto-react to form symmetric thioureas. Anhydrous DMSO prevents this degradation.
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Target Protein: Prepare the protein at 1–5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS, pH 8.5). Causality: Buffers like Tris or Glycine contain primary amines that will aggressively compete with the protein for the isothiocyanate warhead, quenching the reaction prematurely.
Step-by-Step Workflow
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Conjugation: Add the probe stock to the protein solution to achieve a 10-to-20-fold molar excess of the probe. Mix gently and incubate at room temperature for 2 hours in the dark.
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Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The excess Tris provides a massive surplus of primary amines to rapidly consume any remaining unreacted isothiocyanate, halting the reaction at a precise timepoint.
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Purification: Pass the quenched mixture through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS to separate the labeled protein from the small-molecule byproducts.
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Validation (Self-Correction): Analyze the purified conjugate via intact LC-MS. You should observe a mass shift of +284.35 Da per labeling event. If no mass shift is observed, the probe likely hydrolyzed prior to use (check DMSO anhydrous state) or the buffer pH was too low.
Caption: Step-by-step experimental workflow for protein bioconjugation and mass spectrometry validation.
Handling, Stability, and Storage
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Storage: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly desiccated.
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Stability: The isothiocyanate moiety is electrophilic and susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields a carbamic acid intermediate that rapidly decarboxylates into a primary amine, rendering the reagent inert for cross-linking applications.
References
- CymitQuimica. "CAS 7356-55-0: 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine". CymitQuimica Catalog.
- Santa Cruz Biotechnology. "4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine | CAS 7356-55-0". SCBT Biochemicals.
- BenchChem. "Reaction mechanism of acetyl isothiocyanate with primary amines." BenchChem Technical Guides.
- National Science Foundation (NSF PAR). "Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation". NSF Public Access Repository.
- MDPI. "Overview of Research into mTOR Inhibitors". Molecules, 2022.
